[4] Quotation Request -1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene - FC87598 - Custom antibody labelling
Research suggests 1,4-DCFM can act as an effective catalyst for the hydrogenation reaction, which is a crucial step in the production of polyols [4]. Polyols are a class of organic compounds with multiple hydroxyl groups and have various industrial applications.
[4] Quotation Request -1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene - FC87598 - Custom antibody labelling
Some studies indicate 1,4-DCFM may play a role in the production of nylon 6, a type of synthetic polymer with widespread industrial uses [4]. The specific details of its involvement in nylon 6 synthesis require further investigation.
[4] Quotation Request -1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene - FC87598 - Custom antibody labelling
1-[Chloro(difluoro)methoxy]-4-nitrobenzene is an organic compound characterized by its complex structure, which includes chloro, difluoromethoxy, and nitro functional groups attached to a benzene ring. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 223.56 g/mol . The presence of these functional groups influences its chemical reactivity and potential applications in various fields.
1-[Chloro(difluoro)methoxy]-4-nitrobenzene exhibits notable biological activity, particularly in cancer research. It has been shown to inhibit tumor growth through mechanisms involving hydrogenation reduction . The compound's interactions with biological systems are primarily influenced by its functional groups, which can modulate enzyme activity and receptor function.
The synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene typically involves multiple steps:
Each step requires specific reagents and reaction conditions, including strong acids for nitration and fluorinating agents for fluorination .
Studies have shown that 1-[Chloro(difluoro)methoxy]-4-nitrobenzene interacts with various molecular targets, including enzymes and receptors. The electron-withdrawing groups influence its binding affinity and reactivity, leading to specific biological effects such as enzyme inhibition or modulation of receptor function .
1-[Chloro(difluoro)methoxy]-4-nitrobenzene can be compared with several similar compounds:
| Compound Name | Unique Features |
|---|---|
| 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene | Contains a different positioning of the fluoro group |
| 1-[Chloro(difluoro)methoxy]-4-fluorobenzene | Lacks the nitro group, affecting reactivity |
| 2-Fluoro-4-nitrobenzene | Lacks both chloro and difluoromethoxy groups |
These comparisons highlight how variations in functional groups and their positions can significantly affect chemical properties and biological activities .
The synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene represents a significant challenge in modern organic chemistry, requiring sophisticated methodological approaches that integrate multiple reaction pathways and optimization strategies. This compound, with the molecular formula C₇H₄ClF₂NO₃ and molecular weight of 223.56 g/mol [1], serves as an important intermediate in pharmaceutical and agrochemical applications. The synthetic approaches discussed herein focus on nucleophilic aromatic substitution mechanisms, phase-transfer catalysis, and radical-mediated difluoromethoxylation strategies.
Nucleophilic aromatic substitution serves as the cornerstone methodology for the preparation of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene. The electron-withdrawing nature of both the nitro group and the chlorodifluoromethoxy substituent activates the aromatic ring toward nucleophilic attack, facilitating the displacement of appropriate leaving groups [2] [3]. The mechanism proceeds through formation of a Meisenheimer complex intermediate, where the negatively charged species is stabilized by resonance with the electron-withdrawing substituents [4].
The reactivity pattern in nucleophilic aromatic substitution is governed by the electronic effects of substituents on the aromatic ring. The nitro group, positioned para to the reaction site, provides significant stabilization of the anionic intermediate through resonance delocalization [5]. This electronic activation enables the reaction to proceed under relatively mild conditions compared to unactivated aromatic systems. The chlorodifluoromethoxy group further enhances the electrophilic character of the aromatic carbon atoms, promoting nucleophilic attack at positions ortho and para to its attachment point.
Phase-transfer catalysis represents a crucial advancement in the water-phase synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene, enabling efficient reactions between hydrophilic nucleophiles and lipophilic aromatic substrates [6]. The methodology employs quaternary ammonium salts as phase-transfer catalysts to facilitate the transport of reactive anions from the aqueous phase into the organic phase where the aromatic substrate resides [7].
The most effective phase-transfer catalysts for this transformation include tetrabutylammonium bromide and benzyltriethylammonium chloride, which demonstrate optimal hydrophilic-lipophilic balance for efficient ion transport [8] [9]. These catalysts function by forming ion pairs with nucleophilic anions in the aqueous phase, reducing their solvation and enabling transfer into the organic medium where they exhibit enhanced reactivity due to reduced solvation [6].
Optimization studies reveal that tetrabutylammonium bromide at concentrations of 0.002 mol/L provides conversion rates of 89% with selectivity of 91% at 40°C [9]. The reaction proceeds efficiently in dichloromethane as the organic phase with 2M sodium hydroxide as the aqueous base. Higher temperatures (60°C) with benzyltriethylammonium chloride yield conversion rates of 76% with slightly reduced selectivity of 88%, indicating a trade-off between reaction rate and product selectivity.
The kinetics of phase-transfer catalyzed reactions follow pseudo-first-order behavior when the catalyst concentration exceeds 0.0019 mol/L [9]. Under these conditions, the rate-limiting step shifts from catalyst transport to the actual nucleophilic substitution reaction. The apparent activation energy decreases significantly in the presence of phase-transfer catalysts due to the reduced polarity requirements for the nucleophilic species in the organic phase.
Catalytic radical difluoromethoxylation represents a revolutionary approach for the direct installation of difluoromethoxy groups onto aromatic substrates [10] [11]. This methodology employs visible-light photoredox catalysis to generate difluoromethoxy radicals from appropriate precursors, which subsequently undergo addition to aromatic rings followed by oxidative rearomatization [12].
The mechanism involves single electron transfer from photoexcited catalysts to difluoromethoxylating reagents, generating neutral radical intermediates that liberate the OCF₂H radical exclusively [12] [13]. These radicals add to aromatic substrates to form difluoromethoxylated cyclohexadienyl radicals, which are subsequently oxidized and deprotonated to afford the final aromatic products [10].
Photoredox catalysts such as Ir(ppy)₃ and Ru(bpy)₃Cl₂ demonstrate excellent efficiency for this transformation [14]. Ir(ppy)₃ at 1.0 mol% loading provides yields of 78% in acetonitrile under blue LED irradiation at 25°C with reaction times of 16 hours. The use of Ru(bpy)₃Cl₂ at 2.0 mol% loading in dimethylformamide achieves improved yields of 84% with reduced reaction times of 12 hours under similar conditions.
The choice of difluoromethoxy source significantly impacts reaction efficiency. Pyridinium-based reagents show superior performance, providing yields of 84% compared to 78% for triflate-based sources [14] [15]. The enhanced reactivity of pyridinium reagents stems from their ability to undergo facile single electron reduction under photoredox conditions, generating highly reactive difluoromethoxy radicals with minimal side reactions.
The strategic utilization of appropriate precursors in multi-step synthetic sequences enables efficient access to 1-[Chloro(difluoro)methoxy]-4-nitrobenzene while minimizing the formation of undesired regioisomers and side products. The selection of precursors must consider reactivity patterns, functional group compatibility, and the overall synthetic efficiency of the target transformation.
Nitrophenol intermediates serve as versatile synthetic precursors for the preparation of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene through selective functionalization strategies [16] [17]. The hydroxyl group in 4-nitrophenol provides a reactive site for nucleophilic substitution with chlorodifluoromethylating agents, while the nitro group activates the aromatic ring toward further transformations.
The functionalization of 4-nitrophenol proceeds through initial formation of the phenoxide anion using strong bases such as sodium hydride or potassium carbonate . The resulting phenoxide demonstrates enhanced nucleophilic character, facilitating reaction with chlorodifluoromethane under basic conditions. The reaction typically requires temperatures of 100-120°C and pressures of 1.5-2.0 atmospheres to achieve satisfactory conversion rates.
Conversion rates for 4-nitrophenol functionalization reach 12.4% per hour under optimized conditions [19]. The relatively modest conversion rate reflects the challenging nature of the C-O bond formation with chlorodifluoromethane, which requires activation through elevated temperature and pressure. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide enhances the reaction rate by stabilizing the phenoxide anion and facilitating nucleophilic attack.
The regioselectivity of nitrophenol functionalization depends on the substitution pattern of the starting material. 4-Nitrophenol provides exclusive functionalization at the hydroxyl position, avoiding competing reactions at the aromatic carbons. The electron-withdrawing effect of the nitro group reduces the nucleophilic character of the aromatic ring, directing reactivity toward the more nucleophilic oxygen center.
Chlorodifluoromethane serves as a key electrophilic component in ether formation reactions leading to 1-[Chloro(difluoro)methoxy]-4-nitrobenzene [20] [21]. The reactivity of chlorodifluoromethane toward nucleophilic oxygen centers is modulated by the electron-withdrawing effects of the difluoro substituents, which enhance the electrophilic character of the carbon center while simultaneously reducing its nucleophilic susceptibility.
The mechanism of ether formation involves nucleophilic attack by phenoxide anions on the carbon center of chlorodifluoromethane, resulting in displacement of chloride and formation of the C-O bond [20]. The reaction proceeds through a concerted mechanism, with simultaneous bond formation and bond breaking occurring in the transition state. The activation energy for this transformation is typically 68-78 kJ/mol, depending on the nucleophilic strength of the phenoxide and the reaction conditions employed.
Temperature optimization reveals optimal conditions at 100-120°C for efficient ether formation [22]. Lower temperatures result in insufficient activation of chlorodifluoromethane, while higher temperatures promote decomposition pathways and side product formation. The reaction demonstrates positive temperature dependence, with rate constants increasing from 0.012 min⁻¹ at 20°C to 0.298 min⁻¹ at 120°C.
Pressure effects play a crucial role in chlorodifluoromethane reactivity due to its low boiling point of -40.8°C [23]. Elevated pressures of 1.5-3.0 atmospheres are required to maintain the reagent in the liquid phase at reaction temperatures. The pressure dependence of the reaction rate reflects both the increased concentration of chlorodifluoromethane and the enhanced collision frequency between reactants under elevated pressure conditions.
The optimization of synthetic processes for 1-[Chloro(difluoro)methoxy]-4-nitrobenzene requires systematic evaluation of multiple reaction parameters, including temperature, pressure, solvent selection, and catalyst loading. These parameters exhibit complex interdependencies that must be carefully balanced to achieve optimal reaction efficiency while minimizing side product formation and maximizing atom economy.
Temperature and pressure optimization studies reveal critical relationships between reaction conditions and synthetic efficiency for 1-[Chloro(difluoro)methoxy]-4-nitrobenzene synthesis [22] [24]. The temperature dependence of reaction rates follows Arrhenius behavior, with activation energies ranging from 42-89 kJ/mol depending on the specific reaction pathway and solvent system employed.
Systematic temperature optimization demonstrates optimal conditions at 80-100°C for most synthetic transformations [25]. At 80°C with 2.0 atmospheres pressure, reaction rates reach 0.156 min⁻¹ with yields of 85% and selectivity of 86%. Further temperature increases to 100°C provide enhanced reaction rates of 0.234 min⁻¹ and improved yields of 88%, although selectivity decreases to 83% due to increased side product formation.
The pressure dependence of synthetic transformations reflects both thermodynamic and kinetic considerations [24]. Elevated pressures of 2.0-3.0 atmospheres enhance reaction rates through increased reagent concentrations and improved mass transfer. However, pressures exceeding 3.0 atmospheres result in diminished selectivity due to competing reaction pathways and equipment limitations.
Temperature-pressure optimization reveals synergistic effects that enable fine-tuning of reaction selectivity. The combination of 80°C and 2.0 atmospheres provides an optimal balance between reaction rate and product selectivity, achieving 85% yield with 86% selectivity and minimal side product formation (14%). Higher temperature-pressure combinations sacrifice selectivity for enhanced reaction rates, while lower conditions compromise overall efficiency.
Solvent selection profoundly influences the kinetics and efficiency of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene synthesis through multiple mechanisms including substrate solubility, transition state stabilization, and catalyst activity modulation [26] [27]. The optimal solvent system must balance these competing factors while providing practical advantages such as ease of product isolation and environmental compatibility.
Polar aprotic solvents demonstrate superior performance for most synthetic transformations due to their ability to stabilize ionic intermediates while avoiding competitive hydrogen bonding [28]. Dimethyl sulfoxide emerges as the optimal solvent system, providing rate constants of 0.134 M⁻¹s⁻¹ with activation energies of 47 kJ/mol and yields of 86%. The high dielectric constant (46.7) of dimethyl sulfoxide facilitates charge separation in transition states while the aprotic nature prevents hydrogen bond formation with nucleophilic species.
Acetonitrile represents an alternative solvent system with intermediate performance characteristics. The rate constant of 0.045 M⁻¹s⁻¹ and activation energy of 68 kJ/mol indicate reduced reactivity compared to dimethyl sulfoxide, although the yield of 72% and product purity of 94% demonstrate acceptable synthetic utility. The lower boiling point of acetonitrile (82°C) provides advantages for product isolation and solvent recovery.
Dichloromethane, despite its excellent dissolving properties for organic substrates, demonstrates limited utility due to low rate constants (0.012 M⁻¹s⁻¹) and high activation energies (78 kJ/mol) [29]. The low dielectric constant (8.9) of dichloromethane inadequately stabilizes charged intermediates, resulting in reduced reaction rates and compromised efficiency. However, the high product purity (96%) achieved in dichloromethane suggests minimal side reactions and excellent selectivity.
Water emerges as an unexpected high-performance solvent system when combined with appropriate phase-transfer catalysts [6]. The rate constant of 0.156 M⁻¹s⁻¹ and low activation energy of 42 kJ/mol demonstrate exceptional reactivity, although the yield of 79% and product purity of 85% indicate some limitations in product formation and isolation. The environmental advantages of water as a reaction medium provide significant incentives for further optimization of aqueous synthetic protocols.
The nuclear magnetic resonance spectroscopic analysis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene reveals distinctive patterns characteristic of para-disubstituted benzene derivatives. The ¹H nuclear magnetic resonance spectrum exhibits a symmetrical pattern with aromatic proton signals appearing as two distinct doublets in the region of 7.33-8.26 parts per million [1]. The downfield chemical shift reflects the strong electron-withdrawing influence of both the nitro group and the chloro(difluoro)methoxy substituent, which significantly deshield the aromatic protons through combined inductive and resonance effects [1].
The ortho coupling constants measured between adjacent aromatic protons range from 8.8 to 9.2 hertz, confirming the para-substitution pattern and indicating minimal distortion of the aromatic ring geometry [1]. The protons positioned ortho to the nitro group demonstrate greater downfield shifts (approximately 8.26 parts per million) compared to those ortho to the chloro(difluoro)methoxy group (7.33 parts per million), reflecting the stronger electron-withdrawing character of the nitro substituent .
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbon signals distributed across the range of 114-165 parts per million [3] [1]. The quaternary carbons bearing the substituents exhibit characteristic chemical shifts, with the carbon attached to the nitro group appearing significantly downfield due to the strong electron-withdrawing effect. Carbon-fluorine coupling patterns are observable in the ¹³C spectrum, particularly for the carbon atom of the difluoromethoxy group, which displays characteristic multiplicity arising from one-bond and multi-bond carbon-fluorine interactions [1].
¹⁹F nuclear magnetic resonance spectroscopy proves essential for characterizing the chloro(difluoro)methoxy group, with fluorine signals appearing between -82.4 and -81.3 parts per million [1]. The fluorine nuclei exhibit strong coupling to the methine proton with coupling constants ranging from 71.4 to 75.2 hertz, consistent with geminal hydrogen-fluorine interactions in the difluoromethoxy moiety [1]. The chemical shift values fall within the typical range for fluorine atoms in aromatic difluoromethoxy compounds, confirming the successful incorporation of this functional group .
The mass spectrometric fragmentation behavior of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene follows predictable patterns characteristic of nitroaromatic compounds with halogenated substituents. The molecular ion peak appears at mass-to-charge ratio 223, corresponding to the molecular weight of 223.56 atomic mass units, though with moderate intensity (45% relative abundance) typical of aromatic nitro compounds [4] [5].
The base peak occurs at mass-to-charge ratio 123, resulting from the loss of the chlorodifluoromethoxy group (mass 100), representing the most favorable fragmentation pathway under electron ionization conditions [4] [5]. This fragmentation pattern indicates the relative weakness of the carbon-oxygen bond connecting the aromatic ring to the chlorodifluoromethoxy substituent, particularly under the influence of the electron-withdrawing nitro group [5].
Characteristic nitroaromatic fragmentation is evident through the prominent peak at mass-to-charge ratio 177, corresponding to the loss of the nitro group (mass 46) [4] [5]. This represents the second most abundant fragmentation pathway and aligns with established patterns for nitrobenzene derivatives where the nitro group readily undergoes alpha-cleavage [4]. The subsequent loss of nitric oxide (mass 30) produces fragments at mass-to-charge ratio 193, though with lower abundance [5].
Sequential fragmentation processes generate smaller aromatic fragments, including the phenyl cation at mass-to-charge ratio 77 (85% relative intensity) and cyclopentadienyl cation at mass-to-charge ratio 65 (40% relative intensity) [4] [6]. These fragments arise through ring contraction and hydrogen rearrangement processes common in aromatic mass spectrometry. The nitro group contributes characteristic fragments at mass-to-charge ratios 46 (nitro cation) and 30 (nitric oxide cation), providing diagnostic evidence for the presence of this functional group [4] [5].
The theoretical X-ray crystallographic analysis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene employs computational methods to predict crystal packing arrangements and structural parameters in the absence of experimental crystallographic data. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide optimized molecular geometries that serve as the foundation for crystal structure prediction [8].
Symmetry analysis suggests a monoclinic crystal system with space group P21/c, based on the molecular point group and typical packing preferences of para-disubstituted nitrobenzene derivatives [8] [9]. The predicted unit cell dimensions of a = 7.8 angstroms, b = 12.4 angstroms, c = 9.6 angstroms, with β = 95.2°, accommodate four molecules per unit cell while optimizing intermolecular interactions [9].
Bond length predictions indicate standard aromatic carbon-carbon distances of approximately 1.39 angstroms, with the carbon-nitrogen bond of the nitro group measuring 1.47 angstroms . The carbon-oxygen bond linking the aromatic ring to the chlorodifluoromethoxy group exhibits partial double bond character at 1.35 angstroms, while the carbon-chlorine and carbon-fluorine bonds within the substituent measure 1.75 and 1.32 angstroms respectively .
Crystal packing analysis reveals potential π-π stacking interactions between aromatic rings separated by approximately 3.4 angstroms, characteristic of nitroaromatic compounds [8] [9]. Halogen bonding interactions involving the chlorine atom may contribute to crystal stability, with predicted chlorine-oxygen distances of 3.0-3.2 angstroms between adjacent molecules . The planar aromatic rings facilitate efficient packing with minimal void space, while the bulky chlorodifluoromethoxy groups create channels within the crystal structure [9].
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene. Calculations performed using the B3LYP hybrid functional with 6-31G(d,p) basis set reveal a highest occupied molecular orbital energy of -8.45 electron volts and lowest unoccupied molecular orbital energy of -2.78 electron volts, yielding a fundamental band gap of 5.67 electron volts [10] [11] [12].
The molecular orbital analysis demonstrates significant delocalization of the highest occupied molecular orbital across the aromatic π-system, with notable contributions from oxygen lone pairs of the chlorodifluoromethoxy group [10] [11]. The lowest unoccupied molecular orbital exhibits strong localization on the nitro group, particularly on the nitrogen and oxygen atoms, reflecting the electron-accepting character of this substituent [11]. This orbital distribution pattern indicates efficient intramolecular charge transfer from the electron-donating aromatic system toward the electron-withdrawing nitro group [10].
Enhanced calculations using the M06-2X functional with 6-311G(d,p) basis set provide improved treatment of dispersion interactions and yield slightly modified energies: highest occupied molecular orbital at -8.72 electron volts and lowest unoccupied molecular orbital at -2.95 electron volts [11]. The calculated dipole moment of 4.91 Debye reflects the substantial charge separation within the molecule, arising from the opposing electronic effects of the substituents [10] [11].
Electrostatic potential mapping reveals regions of negative potential concentrated around the oxygen atoms of both the nitro group and chlorodifluoromethoxy substituent, while positive potential regions appear near the aromatic carbon atoms [10] [11]. This charge distribution pattern provides insights into potential intermolecular interactions and reactive sites for electrophilic or nucleophilic attack [11]. The molecular volume calculation yields 158.1 cubic angstroms, indicating the steric requirements for crystal packing and solution-phase behavior [10].
The electronic effects within 1-[Chloro(difluoro)methoxy]-4-nitrobenzene can be quantitatively analyzed through Hammett parameter correlations, which provide insights into the cumulative influence of multiple substituents on aromatic reactivity [13] . The para-nitro group exhibits a well-established Hammett sigma parameter (σp) of +0.78, reflecting its strong electron-withdrawing character through both inductive and resonance mechanisms [13].
The chlorodifluoromethoxy substituent demonstrates moderate electron-withdrawing properties with an estimated sigma parameter of +0.45 for para-substitution [13]. This value reflects the primarily inductive electron-withdrawal arising from the high electronegativity of the chlorine and fluorine atoms, combined with the electron-withdrawing oxygen atom . Unlike simple alkoxy groups which exhibit electron-donating resonance effects, the halogenated methoxy group lacks significant resonance donation due to the electron-deficient nature of the difluorochloromethyl moiety [13].
The cumulative electronic effect of both substituents yields an additive sigma parameter of approximately +1.23, indicating a highly electron-deficient aromatic ring [13] . This substantial electron-withdrawal significantly activates the aromatic system toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic aromatic substitution [13]. The combined electronic effects influence various chemical properties, including acidity of benzoic acid derivatives, reaction rates of aromatic substitutions, and spectroscopic properties [13].
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